

# A Comparative Guide to Spectroscopic Data of Methyl 5-oxohexanoate Reference Standards

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## Compound of Interest

Compound Name: **Methyl 5-oxohexanoate**

Cat. No.: **B077428**

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For researchers, scientists, and drug development professionals, the accurate identification and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of spectroscopic data for **Methyl 5-oxohexanoate** reference standards, offering a baseline for experimental validation. The data presented herein is compiled from publicly available databases and is intended to support the confirmation of compound identity and purity.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Methyl 5-oxohexanoate**, including  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## $^{13}\text{C}$ NMR Spectroscopic Data

Atom Number	Chemical Shift ( $\delta$ ) in ppm
1	29.9
2	209.1
3	42.8
4	19.8
5	33.1
6	173.8
7	51.6

Note: The atom numbering corresponds to the IUPAC nomenclature for **Methyl 5-oxohexanoate**. Data is referenced from publicly available spectral databases.

## Mass Spectrometry Data

The following table details the primary fragments observed in the mass spectrum of **Methyl 5-oxohexanoate**.<sup>[1]</sup>

m/z	Relative Intensity (%)	Proposed Fragment
43	99.99	$[\text{CH}_3\text{CO}]^+$
55	64.10	$[\text{C}_3\text{H}_3\text{O}]^+$
59	47.40	$[\text{COOCH}_3]^+$
74	70.00	$[\text{CH}_2=\text{C(OH)OCH}_3]^+$
113	54.70	$[\text{M} - \text{OCH}_3]^+$

## Infrared (IR) Spectroscopy Data

The characteristic absorption bands in the infrared spectrum of **Methyl 5-oxohexanoate** are indicative of its functional groups.

Frequency (cm <sup>-1</sup> )	Functional Group	Vibration Mode
~1740	Ester C=O	Stretch
~1715	Ketone C=O	Stretch
~1200	C-O	Stretch
~2950	C-H	Stretch (sp <sup>3</sup> )

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument parameters may need to be optimized for specific laboratory setups.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the **Methyl 5-oxohexanoate** reference standard in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
- <sup>13</sup>C NMR Acquisition:
  - Set the spectral width to approximately 220 ppm.
  - Use a pulse angle of 30-45 degrees.
  - Employ a relaxation delay of 2 seconds.
  - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the solvent peak.

### Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the **Methyl 5-oxohexanoate** reference standard (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
  - Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Injector Temperature: Set to 250 °C.
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280 °C.
  - Carrier Gas: Use helium at a constant flow rate.
- MS Conditions:[1]
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
  - Mass Range: Scan from m/z 40 to 200.
  - Ion Source Temperature: Set to 230 °C.
- Data Analysis: Identify the peak corresponding to **Methyl 5-oxohexanoate** and analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

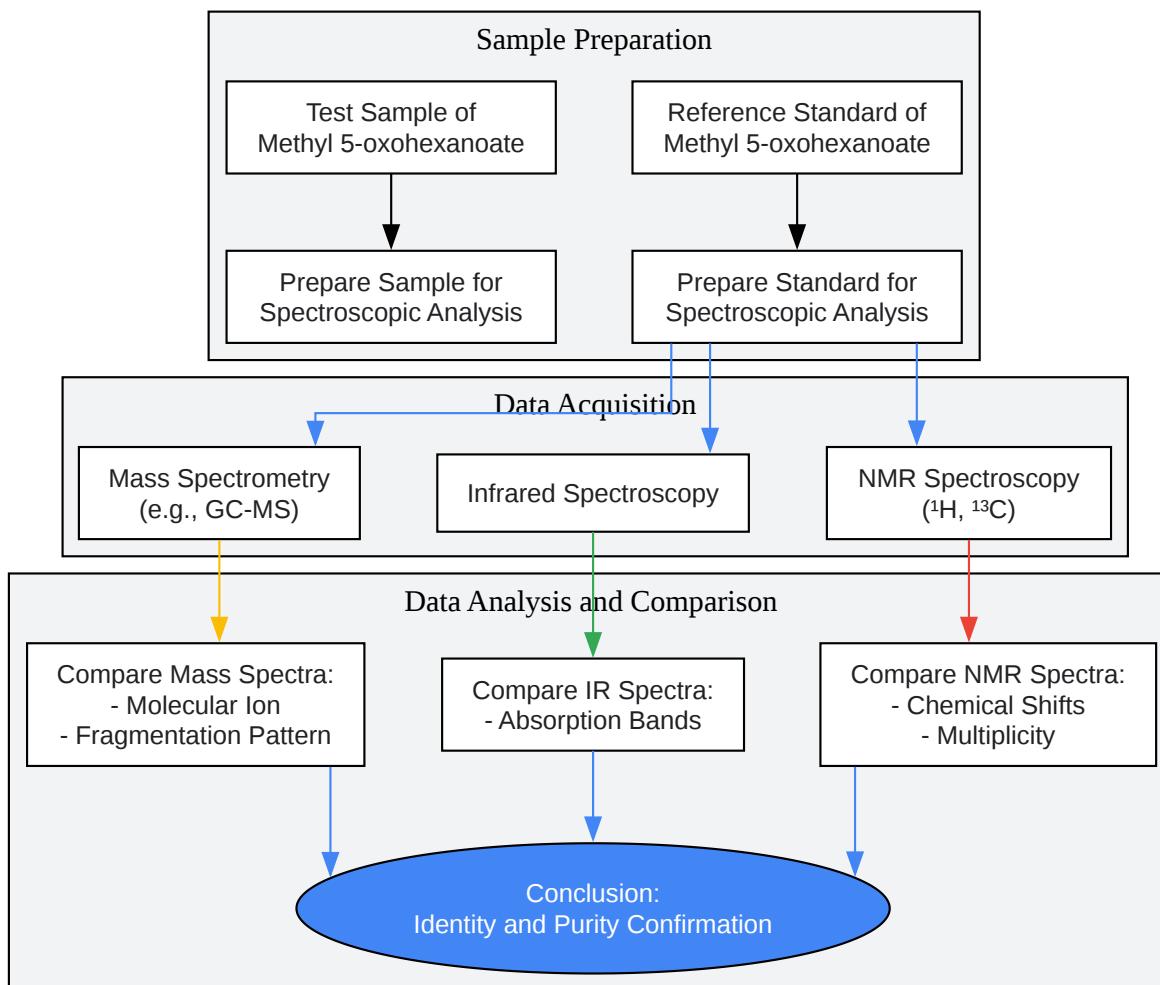
## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
  - Solution: Dissolve the sample in a suitable solvent (e.g., CCl<sub>4</sub>) that has minimal IR absorption in the regions of interest.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:

- Collect a background spectrum of the empty sample holder or the solvent.
- Collect the sample spectrum.
- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

## Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of a **Methyl 5-oxohexanoate** sample against a reference standard.

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Caption: Workflow for spectroscopic data comparison of **Methyl 5-oxohexanoate**.

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## References

- 1. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]
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